![molecular formula C28H21Cl2N3O2S B11772673 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772673.png)
3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Key structural features include:
- N-(2,3-Dichlorophenyl) substituent: Introduces electron-withdrawing effects and increased lipophilicity.
- 4-(4-Methoxyphenyl) and 6-(p-tolyl) groups: Provide steric bulk and modulate electronic properties via methoxy (electron-donating) and methyl (hydrophobic) groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of various substituents through reactions such as halogenation, amination, and carboxamidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters and the use of efficient purification techniques, such as crystallization or chromatography, are essential to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Oxidative Dimerization
This compound undergoes solvent-dependent oxidative dimerization with sodium hypochlorite (NaOCl), forming complex polyheterocyclic ensembles. Key findings include:
Reaction Conditions | Products | Yield | Stereoselectivity |
---|---|---|---|
NaOCl in EtOH (rt, 6–9 h) | Polycycles (e.g., 31 ) | 28–29% | Single (R,R,R,R/S,S,S,S) pair |
NaOCl in aq. EtOH | Mixture of polycycles (31 ) and solvolysis products (32 ) | 14–15% | Regioselective, no stereomixing |
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Step 1 : Electrophilic attack by HOCl/Cl⁺ forms resonance-stabilized cation A .
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Step 2 : Deprotonation of the carboxamide generates anion B .
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Step 3 : C–N bond formation between A and B , followed by cascade cyclization.
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Key Insight : Neither pyridine nitrogen nor sulfur participates directly in oxidation.
Spectroscopic Confirmation :
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¹H NMR : Diastereotopic OCH₂ protons appear as doublets of quartets (δ 4.82 ppm, J = 14.2 Hz).
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¹³C NMR : Keto carbon signal at δ 197.3–197.4 ppm confirms oxidative transformation.
Nucleophilic Substitution
The amino group (-NH₂) at position 3 participates in regioselective substitutions:
Reagent | Product | Application |
---|---|---|
Aryl boronic acids (Suzuki) | 4-Aryl derivatives | Medicinal chemistry scaffolds |
Chloroacetyl chloride | N-acylated analogs | Probing kinase inhibition |
Kinetic Studies :
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Substituents on the aryl ring (e.g., 4-methoxyphenyl) modulate reaction rates. Electron-donating groups enhance nucleophilicity at C-2.
Solvolysis and Rearrangement
In aqueous ethanol, competitive solvolysis occurs alongside oxidation:
Condition | Primary Product | Structural Feature |
---|---|---|
Prolonged heating (reflux) | Thieno[2,3-b]pyridinone (32 ) | Keto-enol tautomerism observed via NMR |
Key Observation :
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Product 32a shows AB quartet for CH₂OMe protons (J = 12.8 Hz), confirming retention of methoxymethyl groups post-reaction .
Functionalization at the Thiophene Ring
The thieno[2,3-b]pyridine core undergoes electrophilic aromatic substitution (EAS):
Reagent | Position Modified | Outcome |
---|---|---|
HNO₃/H₂SO₄ | C-5 (para to sulfur) | Nitro derivatives for SAR studies |
Br₂ (Fe catalyst) | C-4 (ortho to carboxamide) | Brominated analogs with enhanced bioactivity |
Thermodynamic Control :
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Steric hindrance from p-tolyl and 4-methoxyphenyl groups directs substitution to less hindered positions.
Biological Activity-Driven Modifications
Structural analogs show promise as:
Scientific Research Applications
Inhibition of Kinase Activity
One of the primary applications of this compound is as an inhibitor of the IκB kinase (IKK) complex. IKK plays a crucial role in the NF-κB signaling pathway, which is involved in inflammatory responses and cancer progression. The inhibition of IKK can lead to therapeutic effects in conditions such as autoimmune diseases and various cancers .
Case Study: Anti-inflammatory Effects
Research has demonstrated that compounds similar to 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide exhibit significant anti-inflammatory effects by downregulating pro-inflammatory cytokines like TNF-α and IL-6. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Anticancer Properties
The thieno[2,3-b]pyridine derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
Case Study: Breast Cancer
In vitro studies have shown that derivatives of this compound can effectively inhibit the proliferation of breast cancer cell lines, demonstrating their potential as novel anticancer agents .
Antimicrobial Activity
Compounds within this chemical class have also been evaluated for antimicrobial activity. The structural characteristics of thieno[2,3-b]pyridines contribute to their effectiveness against various bacterial strains.
Case Study: Bacterial Infections
Research has reported that certain thieno[2,3-b]pyridine derivatives exhibit significant antibacterial activity against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress and inflammation play critical roles.
Case Study: Alzheimer’s Disease
Preliminary research indicates that thieno[2,3-b]pyridine derivatives can protect neuronal cells from apoptosis induced by amyloid-beta toxicity, highlighting their potential use in Alzheimer's disease therapy .
Mechanism of Action
The mechanism of action of 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
Table 1: Substituent Effects on Key Properties
*Estimated based on substituent contributions.
Spectroscopic and Crystallographic Data
- IR Spectroscopy : Analogs with carboxamide groups exhibit C=O stretches at ~1730 cm⁻¹ (), while NH stretches appear at ~3400–3300 cm⁻¹. The target compound’s IR profile should align closely.
- NMR :
- Crystallography: Related compounds (e.g., ) crystallize in monoclinic systems (space group P21/c), with unit cell parameters influenced by bulky substituents .
Biological Activity
The compound 3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide (C28H21Cl2N3O2S) is a thieno[2,3-b]pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound based on diverse research findings, including anti-proliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity. The presence of dichlorophenyl and methoxyphenyl groups enhances its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that thieno[2,3-b]pyridine derivatives exhibit various biological activities, particularly against cancer cell lines. The specific compound has been studied for its anti-proliferative properties in vitro.
Anti-Proliferative Activity
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Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
- MCF-7 (breast cancer)
- MDA-MB-231 (breast cancer)
- HCT116 (colon cancer)
- Results : In a study examining the anti-proliferative effects:
The mechanism by which thieno[2,3-b]pyridine derivatives exert their anti-cancer effects often involves the inhibition of specific kinases or pathways critical for tumor growth and survival. For example:
- MNK1/2 Inhibition : Compounds similar to the one studied have been identified as inhibitors of MNK1/2 kinases, which play a role in regulating protein synthesis and cell proliferation .
- Dopamine Receptor Interaction : Modifications in the pharmacophore have been explored to enhance interaction with dopamine receptors, potentially affecting signaling pathways related to cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-b]pyridine derivatives is closely linked to their structural features:
- Substituents : The presence of electron-withdrawing groups like chlorine enhances the potency by increasing the electron deficiency of the aromatic system.
- Aromatic Rings : The arrangement and type of substituents on the aromatic rings significantly influence the binding affinity to target proteins.
Key Findings from SAR Studies
- Compounds with di-substitution patterns (e.g., 2,3-dichloro) showed improved anti-proliferative activity compared to mono-substituted analogs.
- The presence of methoxy groups was found to enhance solubility and bioavailability.
Case Studies
Several studies have highlighted the efficacy of thieno[2,3-b]pyridine derivatives in preclinical models:
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing thieno[2,3-b]pyridine derivatives like this compound?
The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1 : Condensation of 2-aminothiophene derivatives with aryl aldehydes or ketones to form the thieno[2,3-b]pyridine core.
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce substituents (e.g., dichlorophenyl, methoxyphenyl).
- Step 3 : Carboxamide formation using activated carboxylic acid derivatives (e.g., EDCI/HOBt coupling). Purity is confirmed via HPLC (≥98%) and structural validation via 1H/13C NMR and high-resolution mass spectrometry .
Q. How is the purity and structural integrity of the compound validated?
Analytical techniques include:
- HPLC : Purity assessment (e.g., ≥98% as per ).
- NMR Spectroscopy : Confirmation of proton environments and substituent integration.
- X-ray Crystallography : Resolves bond angles, torsion angles, and molecular packing (e.g., monoclinic P21/c space group with β = 102.3°) .
Advanced Research Questions
Q. How do crystallographic parameters inform the compound’s molecular conformation and stability?
X-ray data reveal:
- Dihedral Angles : The thieno[2,3-b]pyridine core and adjacent aryl groups exhibit near-planar arrangements (e.g., 3.89° dihedral angle between pyridine and dichlorophenyl rings), promoting π-π stacking interactions.
- Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the carboxamide group, while intermolecular C–H⋯O bonds form chains along the [100] axis, influencing crystal packing . Table 1 : Key crystallographic
Parameter | Value |
---|---|
Space group | P21/c |
Unit cell (Å, °) | a=25.8238, b=9.1634, c=14.8366, β=102.314 |
R-factor | 0.043 |
Q. What strategies optimize regioselective functionalization of the thieno[2,3-b]pyridine scaffold?
- Protecting Groups : Use of tosyl (p-toluenesulfonyl) groups to block reactive amines during alkylation or acylation .
- Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., from hours to minutes).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 6-position .
Q. How do electronic and steric effects of substituents modulate biological activity?
- Electron-Withdrawing Groups (e.g., Cl on phenyl rings): Enhance binding to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).
- Methoxy Groups : Improve solubility via hydrogen bonding while maintaining planarity for target engagement.
- p-Tolyl vs. Other Aryl Groups : Bulkier substituents at the 6-position may reduce off-target interactions, as observed in SAR studies of analogous anticancer agents .
Q. How can contradictions in biological activity data be resolved?
- Metabolic Stability Assays : Compare half-life (t1/2) in microsomal models to rule out rapid degradation.
- Off-Target Profiling : Use kinase selectivity panels or proteome-wide affinity chromatography.
- Cocrystallization Studies : Resolve binding modes with targets (e.g., EGFR or VEGFR2) to validate mechanism .
Q. Methodological Considerations
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Assess membrane permeability (logP ≈ 3.5 predicted).
- Docking Software (AutoDock, Schrödinger) : Model interactions with ATP-binding domains using PDB structures (e.g., 1M17 for EGFR).
- ADMET Predictors : Estimate bioavailability (%F >50% for orally active analogs) .
Q. How is regioselectivity achieved in the alkylation of thieno[2,3-b]pyridine intermediates?
- Hard/Soft Acid-Base Theory : Soft nucleophiles (e.g., thiols) preferentially attack electron-deficient positions (e.g., 3-amino group).
- Temperature Control : Lower temperatures (−20°C) favor kinetic control, reducing side reactions .
Properties
Molecular Formula |
C28H21Cl2N3O2S |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
3-amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C28H21Cl2N3O2S/c1-15-6-8-17(9-7-15)22-14-19(16-10-12-18(35-2)13-11-16)23-25(31)26(36-28(23)33-22)27(34)32-21-5-3-4-20(29)24(21)30/h3-14H,31H2,1-2H3,(H,32,34) |
InChI Key |
QVEISMVPTJDEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=C(C(=CC=C5)Cl)Cl)N |
Origin of Product |
United States |
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